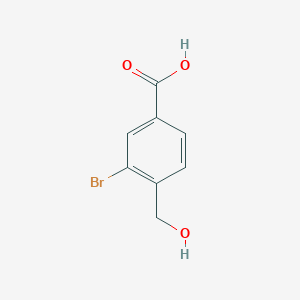

3-Bromo-4-(hydroxymethyl)benzoic acid

Description

Properties

Molecular Formula |

C8H7BrO3 |

|---|---|

Molecular Weight |

231.04 g/mol |

IUPAC Name |

3-bromo-4-(hydroxymethyl)benzoic acid |

InChI |

InChI=1S/C8H7BrO3/c9-7-3-5(8(11)12)1-2-6(7)4-10/h1-3,10H,4H2,(H,11,12) |

InChI Key |

DNVYNHKIISUSFF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)Br)CO |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound is compared to analogues with substitutions at the 4-position of the benzoic acid scaffold:

Key Observations :

- Reactivity : The hydroxymethyl group in the target compound enhances polarity and reactivity (e.g., oxidation to a carboxylic acid or esterification), unlike the inert methoxy or bulky tert-butyl groups .

- Lipophilicity : Alkoxy derivatives (butoxy, hexyloxy) exhibit higher logP values (e.g., 4.1 for hexyloxy ), favoring membrane permeability compared to the hydrophilic hydroxymethyl variant.

- Bioactivity : Piperidinylmethyl and morpholinyl derivatives (e.g., 3-Bromo-4-(4-morpholinyl)benzoic acid) are explored in receptor-targeted drug design due to their nitrogen-containing heterocycles .

Physical and Chemical Properties

- Methoxy and butoxy analogues likely have lower melting points due to reduced hydrogen bonding.

- Synthetic Yield : The hydroxymethyl compound is synthesized in 92% yield , outperforming morpholinyl derivatives (e.g., 3-Bromo-4-(4-morpholinyl)benzoic acid synthesized via multi-step routes ).

- Stability : Methoxy and tert-butyl groups confer stability against oxidation, whereas the hydroxymethyl group may require protection during reactions .

Q & A

Basic: What are the recommended safety protocols for handling 3-Bromo-4-(hydroxymethyl)benzoic acid in laboratory settings?

Answer:

- Eye Exposure : Immediately flush with flowing water for 10–15 minutes and consult an ophthalmologist .

- Skin Contact : Wash with soap and water for ≥15 minutes; remove contaminated clothing and seek medical attention .

- Waste Management : Segregate waste and transfer to certified hazardous waste disposal services to avoid environmental contamination .

- General Precautions : Use fume hoods, gloves, and lab coats. Toxicological data for related brominated benzoic acids indicate incomplete studies, warranting caution .

Basic: What synthetic routes are available for preparing 3-Bromo-4-(hydroxymethyl)benzoic acid?

Answer:

- Bromination of Precursors : Start with 4-(hydroxymethyl)benzoic acid and use brominating agents (e.g., NBS or Br₂) in dichloromethane or DMF at 0–25°C. Monitor regioselectivity to avoid over-bromination .

- Ester Hydrolysis : Synthesize the methyl ester derivative first (e.g., methyl 3-bromo-4-(hydroxymethyl)benzoate) followed by alkaline hydrolysis (NaOH/EtOH, reflux) to yield the carboxylic acid .

- Flow Chemistry : Optimize reaction efficiency using microreactors for controlled bromination, reducing solvent waste and improving yield .

Advanced: How can researchers optimize the yield of 3-Bromo-4-(hydroxymethyl)benzoic acid in multi-step syntheses?

Answer:

- Catalyst Selection : Use FeCl₃ or AlCl₃ to enhance electrophilic aromatic substitution efficiency while minimizing side reactions .

- Temperature Control : Maintain sub-30°C during bromination to prevent thermal degradation of the hydroxymethyl group .

- Purification Strategies : Employ gradient column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) to isolate high-purity product .

Advanced: What analytical techniques are most effective for characterizing the purity and structural integrity of 3-Bromo-4-(hydroxymethyl)benzoic acid?

Answer:

- LC-MS : Quantify trace impurities and confirm molecular weight (expected [M-H]⁻ at m/z 243/245 for Br isotopes) using reverse-phase C18 columns with 0.1% formic acid in acetonitrile/water .

- NMR Analysis : Use ¹H/¹³C NMR to verify regiochemistry (e.g., aromatic proton splitting patterns and hydroxymethyl resonance at δ ~4.6 ppm) .

- HPLC-PDA : Assess purity (>98%) with a mobile phase of 70:30 methanol/water at 254 nm .

Advanced: How does 3-Bromo-4-(hydroxymethyl)benzoic acid serve as a precursor in synthesizing complex heterocyclic compounds?

Answer:

- Benzylphthalides : React with aldehydes under acidic conditions (H₂SO₄, 80°C) to form phthalide cores via cyclization .

- Isoindolinones : Participate in Ugi-type multicomponent reactions with amines and isocyanides, followed by Pd-catalyzed intramolecular coupling .

- Functionalized Bioconjugates : The hydroxymethyl group enables click chemistry (e.g., azide-alkyne cycloaddition) for drug-delivery systems .

Advanced: How should researchers address discrepancies in reported spectroscopic data (e.g., NMR, IR) for 3-Bromo-4-(hydroxymethyl)benzoic acid?

Answer:

- Database Cross-Validation : Compare with NIST Chemistry WebBook or Reaxys entries for consensus on key peaks (e.g., carbonyl stretch at ~1680 cm⁻¹ in IR) .

- Solvent Artifact Checks : Re-run NMR in deuterated DMSO or CDCl₃ to confirm splitting patterns are not solvent-dependent .

- Experimental Replication : Reproduce synthesis and characterization under documented conditions to isolate protocol-dependent variability .

Basic: What are the key considerations for storing 3-Bromo-4-(hydroxymethyl)benzoic acid to prevent degradation?

Answer:

- Temperature : Store at 2–8°C in airtight containers to minimize thermal decomposition .

- Light Sensitivity : Use amber glassware to protect against photolytic debromination .

- Moisture Control : Include desiccants (silica gel) to prevent hydrolysis of the hydroxymethyl group .

Advanced: What computational methods can predict the reactivity of 3-Bromo-4-(hydroxymethyl)benzoic acid in novel synthetic pathways?

Answer:

- DFT Calculations : Model electrophilic aromatic substitution (EAS) sites using Gaussian or ORCA software to predict bromination regiochemistry .

- Retrosynthetic Tools : Apply Pistachio/BKMS databases to identify feasible precursors and reaction pathways .

- Docking Studies : Simulate interactions with enzymatic targets (e.g., carboxylases) for drug design applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.